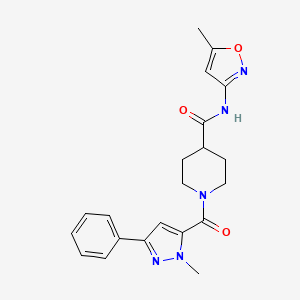

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-12-19(24-29-14)22-20(27)16-8-10-26(11-9-16)21(28)18-13-17(23-25(18)2)15-6-4-3-5-7-15/h3-7,12-13,16H,8-11H2,1-2H3,(H,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRFMIQTBQLXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of isoxazole and piperidine moieties. The synthetic routes often utilize various reagents and catalysts to optimize yield and purity while adhering to green chemistry principles for sustainability .

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activities. Studies have shown that compounds containing a pyrazole ring can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. For instance, a study demonstrated that derivatives with 1H-pyrazole scaffolds effectively reduced cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes involved in cell signaling pathways. For example, it may inhibit p38 MAPK pathways, which are critical in inflammation and cancer progression. This interaction alters the activity of these targets, leading to reduced tumor growth and proliferation .

Case Studies

Case Study 1: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of the compound on a panel of human tumor cell lines using the MTT assay. The results indicated a significant reduction in cell viability across multiple cancer types, with IC50 values comparable to established anticancer agents .

Case Study 2: In Vivo Efficacy

Animal models treated with the compound showed promising results in reducing tumor size and improving survival rates compared to untreated controls. These findings suggest that further development could lead to effective therapeutic options for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives in comparison to the compound under review:

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 10 | p38 MAPK inhibition |

| Compound B | Liver | 8 | Apoptosis induction |

| This Compound | Various | 7 | Targeting kinases |

科学研究应用

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various cancer-related targets such as:

- Topoisomerase II

- Epidermal Growth Factor Receptor (EGFR)

- Mitogen-Activated Protein Kinases (MAPK)

For instance, compounds similar to this one have shown promising results against various cancer cell lines, including lung, breast, and prostate cancers. The ability to inhibit tumor growth has been attributed to the compound's interaction with critical signaling pathways involved in cell proliferation and survival .

Antifungal Activity

In addition to anticancer applications, there is emerging evidence that pyrazole-based compounds possess antifungal properties. For example, derivatives have been synthesized and tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some compounds demonstrated over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various pyrazole derivatives highlighted the efficacy of compounds similar to 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in inhibiting the proliferation of cancer cells. The derivatives were evaluated in vitro against multiple cancer cell lines, revealing IC50 values that suggest potent activity comparable to established anticancer agents .

Case Study 2: Antifungal Activity

Another research project investigated the antifungal potential of pyrazole derivatives against Fusarium species. The synthesized compounds were subjected to bioassays that demonstrated significant antifungal activity. Notably, some derivatives exhibited a higher inhibition rate than commercial fungicides, indicating their potential as alternative treatments for fungal infections in agricultural settings .

相似化合物的比较

Piperidine-4-Carboxamide Derivatives

Several analogues share the piperidine-4-carboxamide backbone but differ in substituents and heterocyclic systems:

Key Observations :

- The oxazole-based compounds () exhibit antiviral activity, likely due to their halogenated aryl groups enhancing target binding .

- The target compound’s pyrazole core may offer improved metabolic stability compared to oxazole derivatives, as pyrazoles are less prone to oxidative degradation .

- Razaxaban () demonstrates that trifluoromethyl groups enhance potency but may reduce oral bioavailability compared to the target’s methyl substituents .

Pyrazole Carboxamide Analogues

Pyrazole carboxamides with diverse substituents highlight the impact of functional group placement:

Key Observations :

Isoxazole-Containing Analogues

The 5-methylisoxazole group in the target compound is critical for interactions with biological targets:

常见问题

Q. What are the optimal synthetic routes for preparing 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with piperidine-4-carboxamide precursors under coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Step 2 : Functionalization of the piperidine nitrogen with 5-methylisoxazole-3-amine via nucleophilic acyl substitution. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance reaction efficiency and yield .

- Purification : Column chromatography using ethyl acetate/hexane (10:1) or recrystallization from ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR Spectroscopy : and NMR confirm the presence of the pyrazole (δ 7.2–7.8 ppm for aromatic protons) and isoxazole (δ 6.1 ppm for the isoxazole proton) moieties .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm) and pyrazole/phenyl C=C (~1500–1600 cm) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. piperidine planes), critical for understanding conformational stability .

Q. How can researchers assess the compound’s purity and stability during storage?

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (<1% threshold) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolysis of the amide bond. Lyophilization or storage under nitrogen at -20°C is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust protonation states of the piperidine nitrogen and isoxazole oxygen to match physiological pH. Molecular dynamics simulations (100 ns) can assess binding mode stability .

- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., ) against targets like kinase enzymes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Modify substituents : Replace the 5-methylisoxazole with bulkier groups (e.g., trifluoromethyl) to enhance target affinity. Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification .

- Assay design : Test analogs in enzyme inhibition assays (e.g., IC) and compare with pharmacokinetic parameters (e.g., logP, plasma protein binding) to identify lead candidates .

Q. What experimental designs address low solubility in aqueous buffers?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins in cell-based assays .

- Prodrug approaches : Introduce phosphate or acetyl groups to the piperidine nitrogen, which hydrolyze in vivo to release the active compound .

Q. How can researchers distinguish between on-target and off-target effects in cellular assays?

- CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target (e.g., kinase X) to confirm on-target activity .

- Chemical proteomics : Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting IC50_{50}50 values across different assay platforms?

- Normalize data : Account for variations in ATP concentrations (e.g., kinase assays) or cell passage numbers. Use standardized positive controls (e.g., staurosporine for kinases) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates across platforms. Report p-values <0.05 as significant .

Q. What mechanistic insights can be derived from molecular dynamics simulations?

- Binding pocket interactions : Simulations reveal hydrogen bonding between the pyrazole carbonyl and Lys123 of the target protein, stabilizing the complex .

- Conformational flexibility : The piperidine ring adopts a chair conformation in aqueous environments but flattens in hydrophobic binding pockets .

Q. How do structural modifications impact metabolic stability in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。